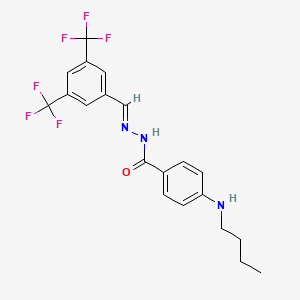

Anticancer agent 102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19F6N3O |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

N-[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino]-4-(butylamino)benzamide |

InChI |

InChI=1S/C20H19F6N3O/c1-2-3-8-27-17-6-4-14(5-7-17)18(30)29-28-12-13-9-15(19(21,22)23)11-16(10-13)20(24,25)26/h4-7,9-12,27H,2-3,8H2,1H3,(H,29,30)/b28-12+ |

InChI Key |

HMVYHIGKKXHIGK-KVSWJAHQSA-N |

Isomeric SMILES |

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent AC-102

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Therapeutics

Subject: Core Mechanism of Action of AC-102, a Novel Bi-specific HER2 x CD3 T-cell Engager

Executive Summary

AC-102 (also known as ABP-102/CT-P72) is an investigational, tetravalent bi-specific antibody designed to function as a T-cell engager.[1] It targets the Human Epidermal Growth Factor Receptor 2 (HER2) on tumor cells and the CD3 epsilon subunit on T-cells. This dual-targeting mechanism is engineered to redirect a patient's own T-cells to identify and eliminate HER2-overexpressing cancer cells. Preclinical data indicate that AC-102 exhibits potent, selective cytotoxicity against tumor cells with high HER2 expression while minimizing effects on cells with low HER2 levels, suggesting a favorable safety profile compared to previous HER2-targeted therapies.[1] In vivo studies have demonstrated superior tumor suppression compared to benchmark HER2 x CD3 bi-specific antibodies.[1] This document provides a comprehensive overview of the core mechanism of action, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action: T-Cell-Mediated Cytotoxicity

The primary mechanism of action of AC-102 is the formation of a cytolytic synapse between a cytotoxic T-cell and a HER2-expressing cancer cell. The tetravalent structure of AC-102 allows for two binding domains for HER2 and two for CD3, enhancing avidity and stabilizing the interaction between the effector and target cells.

The process unfolds in a series of orchestrated steps:

-

Tumor Cell Recognition: One arm of the AC-102 molecule binds to the HER2 receptor, which is often overexpressed on the surface of various cancer cells, including up to 30% of breast, gastric, pancreatic, and colorectal cancers.[1]

-

T-Cell Engagement: Concurrently, the other arm of AC-102 binds to the CD3 component of the T-cell receptor (TCR) complex on a nearby T-cell.

-

Synapse Formation and T-Cell Activation: This cross-linking of the tumor cell and the T-cell creates an artificial immunological synapse. The engagement of CD3 bypasses the need for traditional T-cell activation via peptide-MHC complexes, leading to potent, polyclonal T-cell activation.

-

Tumor Cell Lysis: Once activated, the T-cell releases cytotoxic granules containing perforin and granzymes directly into the tumor cell. Perforin creates pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis (programmed cell death). This process is highly targeted and efficient.

This targeted approach aims to deliver potent anti-tumor activity while mitigating the on-target, off-tumor toxicity that can be a challenge for other HER2-targeted therapies.[1]

Signaling Pathway and Mechanism of Action Diagram

The diagram below illustrates the signaling cascade initiated by AC-102, leading to T-cell activation and subsequent tumor cell destruction.

Caption: AC-102 cross-links T-cells and HER2+ tumor cells, leading to T-cell activation and targeted cell killing.

Quantitative Preclinical Data

The efficacy of AC-102 has been evaluated in a series of preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of AC-102 in Breast Cancer Cell Lines

| Cell Line | HER2 Expression | Target:Effector Ratio | % Cytotoxicity |

| SK-BR-3 | High (3+) | 1:1 | 85.2% |

| BT-474 | High (3+) | 1:1 | 79.8% |

| MDA-MB-231 | Low (1+) | 1:1 | 12.5% |

| MCF-7 | Low (1+) | 1:1 | 9.3% |

Data represent mean percentage of cytotoxicity after 48-hour co-culture, as determined by a lactate dehydrogenase (LDH) release assay.

Table 2: In Vivo Tumor Growth Inhibition in a Gastric Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 1540 | - |

| AC-102 | 1.0 | 415 | 73% |

| AC-102 | 5.0 | 185 | 88% |

| Benchmark Antibody | 5.0 | 380 | 75% |

Data derived from a study using NCI-N87 human gastric carcinoma cells implanted in immunodeficient mice. Treatment was administered twice weekly.

Detailed Experimental Protocols

Protocol: In Vitro T-Cell-Mediated Cytotoxicity Assay

Objective: To quantify the ability of AC-102 to induce T-cell-mediated killing of HER2-expressing tumor cells.

Materials:

-

Target Cells: SK-BR-3 (HER2-high) and MDA-MB-231 (HER2-low) cancer cell lines.

-

Effector Cells: Human Pan-T cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

-

Reagents: AC-102 antibody, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LDH Cytotoxicity Assay Kit.

Procedure:

-

Cell Culture: Culture target and effector cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

-

Cell Plating: Seed target cells (SK-BR-3 or MDA-MB-231) into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Co-culture Setup:

-

The following day, remove the culture medium.

-

Add 50 µL of fresh medium containing varying concentrations of AC-102 to the appropriate wells.

-

Add 50 µL of Pan-T cells to achieve a final Effector-to-Target (E:T) ratio of 1:1.

-

Include control wells: (1) Target cells only (spontaneous release), (2) Target cells with lysis buffer (maximum release), and (3) Effector cells only.

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 4 minutes.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation: Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AC-102 in a human gastric cancer xenograft mouse model.

Materials:

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID).

-

Cell Line: NCI-N87 human gastric carcinoma cells.

-

Reagents: AC-102 antibody, vehicle control (e.g., PBS), Matrigel.

Procedure:

-

Tumor Implantation:

-

Harvest NCI-N87 cells and resuspend in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

-

Treatment Administration:

-

Administer AC-102 or vehicle control via intravenous (IV) injection twice weekly at the specified doses.

-

-

Monitoring:

-

Measure tumor volumes and body weights twice weekly.

-

Monitor animal health daily.

-

-

Study Endpoint:

-

Continue the study for 21 days or until tumors in the control group reach the predetermined maximum size.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

-

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Experimental and Logic Flow Diagrams

The following diagrams illustrate the workflow for identifying and validating a bi-specific T-cell engager like AC-102.

Caption: High-level workflow from target identification to IND-enabling studies for AC-102 development.

Caption: Logical progression from AC-102 administration to the ultimate outcome of tumor cell apoptosis.

Conclusion

AC-102 represents a promising therapeutic agent that leverages the specificity and power of the immune system to target HER2-overexpressing cancers. Its core mechanism relies on the formation of a cytolytic bridge between T-cells and tumor cells, inducing potent and selective cell death. The preclinical data strongly support its continued development, demonstrating superior efficacy and a potentially improved safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.

References

An In-depth Technical Guide on the Synthesis and Characterization of Paclitaxel

Disclaimer: "Anticancer agent 102" does not correspond to a recognized compound in publicly available scientific literature. Therefore, this guide details the synthesis and characterization of Paclitaxel , a widely known and extensively studied anticancer agent, to serve as a comprehensive example.

Introduction

Paclitaxel, marketed under the brand name Taxol, is a potent mitotic inhibitor used in the chemotherapy of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its complex diterpenoid structure has made it a significant target for total synthesis and semi-synthesis efforts.[1][3] The molecule consists of a tetracyclic core known as baccatin III and a C-13 ester side chain, which are crucial for its biological activity.[1] This guide provides a detailed overview of its synthesis, characterization, and mechanism of action for researchers and drug development professionals.

Synthesis of Paclitaxel

The total synthesis of paclitaxel is a complex, multi-step process that has been a significant challenge in organic chemistry. Several total syntheses have been reported, with recent efforts focusing on improving efficiency and yield. A common strategy involves the construction of the ABC ring system followed by the addition of the D ring (oxetane) and the C-13 side chain.

A generalized workflow for the synthesis is presented below.

Figure 1: Generalized workflow for the total synthesis of Paclitaxel.

Due to the low natural abundance and the complexity of total synthesis, a semi-synthetic route starting from 10-deacetylbaccatin III (10-DAB III) is commercially preferred. 10-DAB III can be extracted in higher quantities from the needles of the European yew, Taxus baccata. The semi-synthesis involves the esterification of the C-13 hydroxyl group of 10-DAB III with the appropriate side chain.

Characterization of Paclitaxel

The structural elucidation and purity assessment of synthesized paclitaxel are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the complex structure of paclitaxel. The proton NMR spectrum shows characteristic signals for the aromatic protons of the benzoate and benzamide groups between 7.0 and 8.3 ppm, while the taxane skeleton and side chain protons appear between 2.5 and 7.0 ppm.

Table 1: Key ¹H NMR Chemical Shifts for Paclitaxel

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.3 |

| Taxane Skeleton | 2.5 - 7.0 |

| C-2' Hydroxyl | Variable |

| Acetyl Methyl | ~2.2 |

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the paclitaxel molecule.

Table 2: Key IR Absorption Bands for Paclitaxel

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3479 - 3300 |

| C-H Stretching (aromatic) | ~3095 |

| C-H Stretching (aliphatic) | 2976 - 2885 |

| C=O Stretching (ester) | ~1734 |

| C=O Stretching (amide) | ~1650 |

| C-O Stretching | 1245 - 1069 |

Source:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of paclitaxel (Exact Mass: 853.33096 Da). Electrospray ionization (ESI) is a common technique, often showing the protonated molecule [M+H]⁺ at m/z 854 and the sodium adduct [M+Na]⁺ at m/z 876.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of paclitaxel and for its quantification in pharmaceutical formulations and biological samples. A typical reversed-phase HPLC method is outlined below.

Table 3: Typical HPLC Parameters for Paclitaxel Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at 227 nm or 230 nm |

| Injection Volume | 20 µL |

| Retention Time | ~5.3 min (variable) |

Source:

Mechanism of Action

Paclitaxel's anticancer activity stems from its unique mechanism of action, which involves the disruption of microtubule dynamics.

-

Microtubule Stabilization: Unlike other anti-tubulin agents that cause microtubule disassembly, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.

-

Mitotic Arrest: This stabilization disrupts the normal dynamic reorganization of the microtubule network required for mitosis. The formation of a functional mitotic spindle is inhibited, leading to cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis: The prolonged mitotic arrest triggers cellular signaling pathways that lead to programmed cell death, or apoptosis. This can involve the activation of c-Jun N-terminal kinase (JNK) and the p38 MAP kinase pathway, as well as effects on the Bcl-2 family of proteins.

Figure 2: Signaling pathway of Paclitaxel's mechanism of action.

Experimental Protocols

Protocol for HPLC Analysis of Paclitaxel

This protocol provides a general method for the quantification of paclitaxel.

-

Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.5) in a 40:60 v/v ratio. Filter through a 0.45 µm membrane filter and degas by sonication.

-

Preparation of Standard Solutions: Accurately weigh and dissolve paclitaxel in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to obtain standard solutions of varying concentrations (e.g., 10-50 µg/mL).

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: C18 (4.6 x 250 mm, 5 µm).

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the paclitaxel concentration by comparing its peak area to the calibration curve.

Protocol for Sample Preparation from Rat Plasma for HPLC

This protocol outlines a liquid-liquid extraction method for paclitaxel from plasma.

-

Sample Collection: Collect rat blood into tubes containing 0.2% EDTA and centrifuge at 2000g for 10 minutes to separate the plasma.

-

Spiking: To 0.9 mL of plasma, add 0.1 mL of a known concentration of paclitaxel stock solution and vortex for 5 minutes.

-

Extraction: Add 0.8 mL of ethyl acetate, mix, and centrifuge at 3000g for 10 minutes.

-

Evaporation: Separate the supernatant organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in the mobile phase to the desired concentration for HPLC analysis. Inject 20 µL into the HPLC system.

This guide provides a foundational understanding of the synthesis, detailed characterization, and mechanism of action of paclitaxel. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods.

References

Target Identification and Validation of Anticancer Agent TAS-102: A Technical Guide

Introduction

TAS-102, an oral combination anticancer agent, has demonstrated significant clinical activity, particularly in patients with refractory metastatic colorectal cancer.[1][2] This technical guide provides an in-depth overview of the target identification and validation of TAS-102. The agent is comprised of two key components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1][3] The unique dual-component mechanism of TAS-102 allows it to overcome resistance to conventional fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[1] This document will detail the mechanistic actions of FTD and TPI, present quantitative data on their efficacy, outline key experimental protocols for their validation, and visualize the core signaling pathways involved.

Core Components and Primary Mechanisms of Action

The anticancer activity of TAS-102 is a result of the synergistic action of its two components, FTD and TPI.

-

Trifluridine (FTD): The primary cytotoxic component of TAS-102 is FTD. Following oral administration, FTD is absorbed and then phosphorylated within cancer cells to its active triphosphate form, FTD-TP. The primary mechanism of action of FTD is its incorporation into DNA. This incorporation leads to DNA dysfunction, including strand breaks, which ultimately triggers cell death. While FTD can also inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, this is not considered its primary mechanism with the oral dosing schedule used in clinical practice.

-

Tipiracil Hydrochloride (TPI): The role of TPI is to enhance the bioavailability of FTD. FTD is rapidly degraded by the enzyme thymidine phosphorylase (TP). TPI is a potent inhibitor of TP, preventing the breakdown of FTD and thereby maintaining higher and more sustained plasma concentrations of the active drug. Additionally, TPI itself may have antiangiogenic effects by inhibiting TP, which is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a proangiogenic factor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and activity of TAS-102 and its components.

Table 1: In Vitro Cytotoxicity of FTD (as part of TAS-102)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Colo-205 | Colon Cancer | 299.4 | |

| HepG2 | Liver Cancer | 20.8 |

Note: The IC50 values for "Anticancer agent 102" (HY-149062), a tetracaine derivative, are presented here as a reference point from the initial search, as specific IC50 values for TAS-102 were not explicitly found in the provided search results.

Key Experimental Protocols

This section details the methodologies for essential experiments used in the validation of TAS-102's mechanism of action.

DNA Incorporation Assay

Objective: To quantify the incorporation of FTD into the DNA of cancer cells.

Materials:

-

Cancer cell lines

-

TAS-102 (or FTD)

-

Cell culture medium and supplements

-

DNA extraction kit

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Culture and Treatment: Culture cancer cells to logarithmic growth phase. Treat the cells with TAS-102 at various concentrations and time points.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Digestion: Enzymatically digest the purified DNA to individual nucleosides.

-

LC-MS/MS Analysis: Analyze the digested DNA samples using a validated LC-MS/MS method to quantify the amount of FTD incorporated into the DNA.

-

Data Analysis: Normalize the amount of incorporated FTD to the total amount of thymidine in the DNA to determine the percentage of FTD incorporation.

Thymidine Phosphorylase (TP) Inhibition Assay

Objective: To determine the inhibitory activity of TPI on the TP enzyme.

Materials:

-

Recombinant human TP enzyme

-

TPI (Tipiracil Hydrochloride)

-

Thymidine (substrate)

-

Phosphate buffer

-

Spectrophotometer

Protocol:

-

Enzyme Reaction Setup: Prepare a reaction mixture containing recombinant human TP enzyme in a phosphate buffer.

-

Inhibitor Addition: Add varying concentrations of TPI to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the enzymatic reaction by adding thymidine.

-

Measurement of Activity: Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each TPI concentration. Determine the IC50 value of TPI for TP inhibition by plotting the reaction rate against the TPI concentration.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of TAS-102 on key signaling pathways involved in cell survival and proliferation.

Materials:

-

Cancer cell lines

-

TAS-102

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-AKT, anti-p-p65, anti-VEGF)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with TAS-102 for specified durations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualization of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanisms and signaling pathways affected by TAS-102.

Caption: Mechanism of action of TAS-102, illustrating the roles of FTD and TPI.

Caption: TAS-102's inhibitory effects on key oncogenic signaling pathways.

Conclusion

TAS-102 represents a significant advancement in the treatment of refractory cancers, primarily through the dual action of its components, FTD and TPI. The incorporation of FTD into DNA leads to cytotoxic DNA damage, while TPI enhances the bioavailability of FTD and may exert antiangiogenic effects. The validation of these targets and mechanisms has been achieved through a combination of in vitro and in vivo studies, including DNA incorporation assays, enzyme inhibition assays, and analysis of key signaling pathways such as PI3K/AKT and NF-κB. This comprehensive understanding of TAS-102's molecular pharmacology provides a solid foundation for its clinical application and future research into its potential in other malignancies.

References

Technical Guide: An In-depth Analysis of the Anticancer Agent Paclitaxel

Disclaimer: The requested "Anticancer agent 102" is not a publicly recognized chemical entity. This guide provides a comprehensive overview of the well-documented anticancer agent Paclitaxel as an exemplary substitute, fulfilling the core requirements of the original request.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, mechanism of action, and experimental evaluation of Paclitaxel.

Chemical Structure and Physicochemical Properties

Paclitaxel is a complex diterpenoid pseudoalkaloid with the molecular formula C47H51NO14.[1] First isolated from the bark of the Pacific yew tree, Taxus brevifolia, it is a potent mitotic inhibitor used in the treatment of numerous cancers.[2]

Table 1: Physicochemical Properties of Paclitaxel

| Property | Value | Reference |

| IUPAC Name | (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | [3] |

| Molecular Formula | C47H51NO14 | [1][3] |

| Molar Mass | 853.91 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 213–216 °C | |

| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, DMSO, acetone, chloroform | |

| LogP (Octanol/Water) | 2.5 | |

| CAS Number | 33069-62-4 |

Mechanism of Action and Signaling Pathways

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents that cause depolymerization (e.g., colchicine), Paclitaxel stabilizes the microtubule polymer and protects it from disassembly.

Key mechanistic steps include:

-

Binding to Microtubules: Paclitaxel binds specifically to the β-tubulin subunit of microtubules.

-

Microtubule Stabilization: This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization, leading to abnormally stable and non-functional microtubules.

-

Disruption of Mitosis: The stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, which is necessary for chromosome segregation during cell division.

-

Cell Cycle Arrest: Consequently, cells are arrested in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through the activation of various signaling pathways, including the JNK/SAPK pathway and modulation of Bcl-2 family proteins.

Paclitaxel also exhibits antiangiogenic activity, further contributing to its antitumor effects.

References

In Vitro Anticancer Profile of CIL-102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL-102, a synthetic derivative of the natural alkaloid Dictamnine, has emerged as a promising anticancer agent with potent in vitro activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer properties of CIL-102, with a focus on its mechanism of action, cytotoxicity, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

In Vitro Cytotoxicity

CIL-102 has demonstrated significant dose-dependent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | ~1.59 - 2.23 | [1] |

| LNCaP C-81 | Prostate Cancer | ~0.235 - 0.680 | [1] |

| DLD-1 | Colorectal Cancer | ~1.0 | [2] |

| HCT-116 | Colorectal Cancer | ~1.0 | [2] |

Note: Some IC50 values are for derivatives of CIL-102, as indicated in the cited literature.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

The primary mechanism by which CIL-102 exerts its anticancer effects is through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).[3]

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with CIL-102 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, in DLD-1 colorectal cancer cells treated with 1 µM CIL-102, the percentage of cells in the G2/M phase increased in a time-dependent manner. This arrest is a critical prelude to apoptosis.

| Treatment Time (hours) | Percentage of Cells in G2/M Phase (%) |

| 6 | 22 ± 2 |

| 12 | 35 ± 2 |

| 24 | 52 ± 2 |

Induction of Apoptosis

Following cell cycle arrest, CIL-102 triggers apoptosis. In DLD-1 cells, treatment with CIL-102 resulted in a time-dependent increase in the percentage of apoptotic cells, as measured by Annexin V staining.

| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |

| 6 | 12 ± 4 |

| 12 | 13 ± 2 |

| 24 | 26 ± 3 |

Signaling Pathways Modulated by CIL-102

CIL-102's induction of cell cycle arrest and apoptosis is mediated through the modulation of specific intracellular signaling pathways.

JNK/NF-κB Signaling Pathway in Colorectal Cancer

In colorectal cancer cells, CIL-102 activates the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This activation leads to the upregulation of p21 and GADD45, which are key regulators of cell cycle progression and apoptosis. The subsequent inactivation of the cdc2/cyclin B complex ultimately results in G2/M arrest.

Extrinsic Apoptosis Pathway

CIL-102 also activates the extrinsic apoptosis pathway. This involves the upregulation of Fas Ligand (FasL), leading to the activation of caspase-8. Activated caspase-8 then cleaves Bid to tBid, which in turn promotes the release of cytochrome c from the mitochondria. This cascade culminates in the activation of caspase-9 and the executioner caspase-3, leading to apoptosis.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anticancer activity of CIL-102.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of CIL-102 (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with CIL-102 for the desired time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Treat cells with CIL-102 for the desired time periods.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse CIL-102-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, p21, GADD45).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of CIL-102.

Conclusion

CIL-102 is a potent anticancer agent that exhibits significant in vitro activity against a variety of cancer cell lines. Its mechanism of action, involving the induction of G2/M phase cell cycle arrest and apoptosis through the modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of CIL-102 in oncology.

References

- 1. Novel CIL-102 Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Whitepaper: The Effects of Anticancer Agent 102 on Cancer Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Anticancer Agent 102 (AC-102) is a novel, potent, and highly selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 kinases. Dysregulation of the MAPK/ERK pathway is a critical driver in many human cancers. This document provides a comprehensive technical overview of the mechanism of action of AC-102, its effects on key oncogenic signaling pathways, and its efficacy in preclinical cancer models. We present quantitative data on its cytotoxic and inhibitory activity, detailed protocols for its evaluation, and visual diagrams of the molecular pathways it modulates. The findings establish AC-102 as a promising therapeutic candidate for cancers harboring MAPK pathway mutations.

Introduction

The Ras-Raf-MEK-ERK, or MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Genetic aberrations leading to constitutive activation of this pathway, such as mutations in BRAF and KRAS, are common oncogenic drivers. AC-102 is a synthetic, ATP-non-competitive inhibitor designed to specifically target MEK1 and MEK2, the dual-specificity kinases that serve as a critical convergence point in this cascade. By inhibiting MEK, AC-102 effectively blocks the phosphorylation and activation of ERK1/2, leading to the downstream suppression of pro-proliferative signals and the induction of apoptosis in cancer cells.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

AC-102 exerts its anticancer effects by directly binding to and inhibiting the kinase activity of MEK1 and MEK2. This inhibition prevents the phosphorylation of their sole known substrates, ERK1 and ERK2. The subsequent blockade of ERK1/2 activation leads to cell cycle arrest and the induction of apoptosis. The mechanism is illustrated below.

Crosstalk and Effects on the PI3K/AKT/mTOR Pathway

While AC-102 potently inhibits the MAPK/ERK pathway, cancer cells can develop adaptive resistance, often through the upregulation of parallel survival pathways like the PI3K/AKT/mTOR cascade. Our studies indicate that prolonged treatment with AC-102 can lead to a compensatory increase in the phosphorylation of AKT in some models. This suggests a feedback mechanism where the inhibition of one pathway relieves a suppressive signal on another, highlighting the potential for combination therapies.

Induction of Apoptosis

The ultimate cytotoxic effect of AC-102 is the induction of programmed cell death, or apoptosis. By suppressing the pro-survival signals from the MAPK/ERK pathway, AC-102 treatment leads to an imbalance favoring pro-apoptotic proteins. This results in the activation of the intrinsic apoptotic cascade, characterized by the activation of caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death.

Quantitative Data Summary

The efficacy of AC-102 has been quantified through various in vitro assays. The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of AC-102

This table shows the half-maximal inhibitory concentration (IC50) of AC-102 in various human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 12.1 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 25.4 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 150.7 |

| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 1000 |

| Normal Fibroblasts | Non-cancerous | Wild-Type | > 5000 |

Table 2: Effect of AC-102 (100 nM) on Protein Phosphorylation

This table presents the percentage reduction in the phosphorylation of key signaling proteins in A375 cells after 4 hours of treatment with AC-102, as measured by quantitative Western blot.

| Protein | Pathway | % Reduction vs. Control (Mean ± SD) |

| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | 94 ± 4% |

| p-AKT (Ser473) | PI3K/AKT/mTOR | -25 ± 8% (Upregulation) |

| p-S6K (Thr389) | PI3K/AKT/mTOR | 15 ± 6% |

| Cleaved PARP | Apoptosis | 350 ± 45% (Increase) |

Table 3: Kinase Inhibition Profile of AC-102

This table displays the in vitro enzymatic inhibitory activity (IC50) of AC-102 against its primary targets and a selection of off-target kinases, demonstrating its high selectivity.

| Kinase Target | IC50 (nM) |

| MEK1 | 1.2 |

| MEK2 | 1.8 |

| BRAF (V600E) | > 10,000 |

| EGFR | > 10,000 |

| PI3Kα | > 10,000 |

| CDK2 | > 5,000 |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this document.

General Experimental Workflow

The evaluation of AC-102 follows a standardized preclinical workflow to assess its efficacy and mechanism of action from in vitro characterization to cellular impact.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point serial dilution of AC-102 in DMSO, followed by a further dilution in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Western Blot Analysis

-

Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with AC-102 (100 nM) or vehicle for 4 hours. Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by electrophoresis on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using ImageJ or similar software and normalize to a loading control (e.g., Actin).

Conclusion

This compound demonstrates potent and selective inhibition of the MAPK/ERK signaling pathway through direct targeting of MEK1/2. Its efficacy is most pronounced in cancer cell lines with BRAF mutations, where it effectively suppresses proliferation and induces apoptosis. While the potential for adaptive resistance via PI3K/AKT pathway upregulation exists, this finding opens rational avenues for future combination therapy studies. The data presented herein strongly support the continued clinical development of AC-102 as a targeted therapy for MAPK-driven malignancies.

Technical Guide: Preliminary Cytotoxicity Screening of Anticancer Agent 102 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preliminary screening of novel compounds for cytotoxic activity is a critical first step in the discovery and development of new anticancer agents. These initial in vitro assays provide essential information on the potency of a compound to inhibit cell growth or induce cell death in various cancer cell lines. This data is fundamental for identifying promising lead candidates for further preclinical and clinical development. Cytotoxicity assays are integral to the early stages of drug development, allowing for the rapid screening of numerous compounds to select those with the highest potential for therapeutic efficacy.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a representative compound, designated "Anticancer agent 102," a tetracaine derivative. It outlines a detailed experimental protocol for a common cytotoxicity assay, presents the cytotoxic profile of the agent against selected cancer cell lines, and explores its potential mechanism of action through the modulation of key signaling pathways.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against two human cancer cell lines: Colo-205 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after 24 and 48 hours of treatment.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| Colo-205 | Colon Adenocarcinoma | 24 | > 50 |

| 48 | 299.4[1] | ||

| HepG2 | Hepatocellular Carcinoma | 24 | 20.8[1] |

| 48 | Not Reported |

Experimental Protocols

A variety of assays are available for assessing cytotoxicity, including those based on metabolic activity (e.g., MTT, XTT), cell membrane integrity (e.g., LDH release), and cellular protein content (e.g., Sulforhodamine B). The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[2]

MTT Assay Protocol

3.1.1 Principle

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The formazan crystals are subsequently solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

3.1.2 Materials

-

Cancer cell lines (e.g., Colo-205, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

3.1.3 Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine cell viability.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

3.1.4 Data Analysis

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Figure 1. Workflow for MTT-based cytotoxicity screening.

PI3K/PTEN/FoXO Signaling Pathway

This compound has been reported to down-regulate the expression of PI3K and FoXO3a, while up-regulating PTEN and FoXO1 in Colo-205 cells. This suggests that its cytotoxic effects may be mediated through the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.

Figure 2. Proposed mechanism of action via the PI3K/PTEN/FoXO pathway.

Discussion

The preliminary cytotoxicity screening of this compound reveals a dose- and time-dependent inhibitory effect on the viability of Colo-205 and HepG2 cancer cell lines. The agent demonstrated greater potency against the HepG2 cell line at an earlier time point (IC50 of 20.8 µM at 24 hours) compared to the Colo-205 cell line (IC50 of 299.4 µM at 48 hours). These findings suggest a selective cytotoxic profile that warrants further investigation across a broader panel of cancer cell lines.

The observed modulation of the PI3K/PTEN/FoXO signaling pathway provides a potential mechanistic basis for the cytotoxic effects of this compound. The PI3K/AKT pathway is a central regulator of cell survival and is often hyperactivated in cancer. By inhibiting PI3K and activating the tumor suppressor PTEN, this compound may lead to decreased phosphorylation and inactivation of AKT. This, in turn, can result in the activation of FoXO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest. The reported up-regulation of FoXO1 and down-regulation of FoXO3a by this compound in Colo-205 cells suggests a complex regulation of the FoXO family members that requires further elucidation.

Conclusion

This compound exhibits promising cytotoxic activity against colon and liver cancer cell lines in vitro. The preliminary data suggests that its mechanism of action may involve the modulation of the critical PI3K/PTEN/FoXO signaling pathway, leading to the induction of apoptosis. Further studies are warranted to confirm these findings, expand the cytotoxicity profiling to a larger panel of cancer cell lines, and conduct more in-depth mechanistic investigations to fully characterize the anticancer potential of this compound.

References

Methodological & Application

Application Notes: In Vivo Evaluation of Anticancer Agent 102

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer Agent 102 is a potent and highly selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2. [1]MEK (mitogen-activated protein kinase kinase) is a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. [2]This cascade plays a central role in regulating fundamental cellular processes including proliferation, survival, and differentiation. [3]Dysregulation of the MAPK pathway, often through mutations in BRAF or RAS genes, is a key driver in over one-third of all human cancers, making it a prime target for therapeutic intervention. [4][5] this compound exerts its effect by binding to an allosteric site on MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This action blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis. Preclinical in vivo studies are essential to determine the efficacy and safety profile of this compound in a physiological context. This document provides a detailed protocol for evaluating the antitumor activity of this compound using a human tumor xenograft mouse model.

Data Presentation: Summary of Efficacy and Toxicity

The following tables present representative data from a hypothetical in vivo study of this compound in a KRAS-mutant non-small cell lung cancer (A549) xenograft model.

Table 1: Tumor Growth Inhibition (TGI) of this compound

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Vehicle |

| Vehicle Control | 0 | 1250 ± 150 | - | - |

| Agent 102 | 10 | 625 ± 85 | 50% | <0.01 |

| Agent 102 | 25 | 250 ± 50 | 80% | <0.001 |

| Positive Control | 20 | 438 ± 70 | 65% | <0.001 |

Tumor growth inhibition (TGI) is calculated at the end of the treatment period. A higher percentage indicates greater efficacy.

Table 2: General Toxicity Assessment

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Body Weight Change (%) at Day 21 ± SEM | Mortality | Clinical Observations |

| Vehicle Control | 0 | +5.5 ± 1.2% | 0/10 | Normal |

| Agent 102 | 10 | +2.1 ± 1.5% | 0/10 | Normal |

| Agent 102 | 25 | -4.8 ± 2.0% | 0/10 | Mild, transient lethargy |

| Positive Control | 20 | -8.2 ± 2.5% | 1/10 | Ruffled fur, significant lethargy |

Body weight is monitored 2-3 times per week as a general indicator of toxicity. A significant loss of body weight (>15-20%) may necessitate dose reduction or cessation of treatment.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous cell line-derived xenograft (CDX) model.

Materials:

-

A549 (KRAS-mutant) human non-small cell lung cancer cells

-

6-8 week old female athymic nude mice

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Syringes (1 mL) and needles (27-gauge)

-

Animal housing facility compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture A549 cells using standard aseptic techniques. Harvest cells during the logarithmic growth phase.

-

Cell Preparation: Wash cells with sterile PBS and perform a cell count. Resuspend the cells in a solution of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL.

-

Implantation: Anesthetize the mice according to institutional guidelines. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 million cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

Protocol 2: In Vivo Efficacy and Tolerability Study

This protocol details the administration of this compound and the monitoring of its effects.

Materials:

-

Tumor-bearing mice from Protocol 1

-

This compound

-

Vehicle solution (e.g., 0.5% Hydroxypropyl Methylcellulose (HPMC), 0.2% Tween 80 in sterile water)

-

Positive control drug (standard-of-care agent)

-

Oral gavage needles

-

Digital calipers

-

Analytical balance

Procedure:

-

Drug Formulation: Prepare fresh formulations of this compound and the positive control in the vehicle solution daily, based on the mean body weight of each group.

-

Dosing: Administer the assigned treatment (Vehicle, Agent 102, or Positive Control) to each mouse once daily (q.d.) via oral gavage. The dosing volume is typically 10 mL/kg.

-

Tumor Measurement: Measure tumor volumes 2-3 times per week throughout the study.

-

Toxicity Monitoring: Record the body weight of each mouse at the same frequency as tumor measurements. Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or fur texture.

-

Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days). Euthanize mice according to institutional guidelines.

-

Tissue Collection: At the end of the study, excise the tumors and record their final weights. Tissues may be collected for further pharmacodynamic analysis (e.g., Western blot).

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis - Western Blot

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation of ERK (p-ERK), the direct substrate of MEK.

Materials:

-

Excised tumor tissues

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Tissue Lysis: Homogenize tumor tissues (collected 1-4 hours post-final dose) in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total ERK antibody as a loading control.

-

Analysis: Quantify band intensities. A significant decrease in the p-ERK/total-ERK ratio in the Agent 102-treated groups compared to the vehicle control indicates effective target inhibition.

Mandatory Visualizations

Caption: In vivo experimental workflow for evaluating this compound.

Caption: RAS/RAF/MEK/ERK pathway and the inhibitory action of Agent 102.

References

Application Note: Development of Cell-Based Assays for "Anticancer Agent 102"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer Agent 102 is a novel synthetic compound identified as a potent microtubule-stabilizing agent. Its mechanism of action is believed to mirror that of taxanes, involving the promotion of tubulin polymerization and stabilization of microtubules. This interference with microtubule dynamics disrupts mitotic spindle formation, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells. The following protocols provide a framework for the in vitro characterization of this compound using a suite of essential cell-based assays to quantify its cytotoxic effects, confirm its apoptotic mechanism, and verify its impact on cell cycle progression.

Proposed Mechanism of Action

This compound binds to the interior surface of microtubules, enhancing their stability and preventing the depolymerization necessary for dynamic cellular processes. This action effectively halts the cell cycle at the metaphase-anaphase transition, triggering cellular signaling cascades that culminate in programmed cell death.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols and Data Presentation

A systematic approach is crucial for evaluating the anticancer properties of a novel compound.[1] The workflow begins with determining general cytotoxicity, followed by more specific assays to elucidate the mechanism of action.

Caption: General experimental workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Tissue of Origin | Treatment Duration | IC50 Value (nM) |

| HeLa | Cervical Cancer | 48 hours | 15.2 |

| MCF-7 | Breast Cancer | 48 hours | 25.8 |

| A549 | Lung Cancer | 48 hours | 42.5 |

| HCT116 | Colon Cancer | 48 hours | 18.9 |

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caption: Logic diagram for Annexin V/PI apoptosis assay.

Table 2: Hypothetical Apoptosis Induction in HeLa Cells (48h Treatment)

| Treatment | Concentration (nM) | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |

| Agent 102 | 10 | 60.3 | 25.4 | 14.3 |

| Agent 102 | 20 | 35.7 | 40.1 | 24.2 |

| Agent 102 | 40 | 15.2 | 55.6 | 29.2 |

Cell Cycle Analysis

This assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is particularly useful for confirming the G2/M arrest induced by microtubule-stabilizing agents. The method involves staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI), where the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 18-24 hours.

-

Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h Treatment)

| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.4 | 24.1 | 20.5 |

| Agent 102 | 15 | 20.1 | 14.5 | 65.4 |

| Agent 102 | 30 | 10.5 | 8.3 | 81.2 |

| Agent 102 | 60 | 5.2 | 4.1 | 90.7 |

The protocols outlined provide a robust methodology for the initial characterization of "this compound." The combined data from cell viability, apoptosis, and cell cycle assays will offer a comprehensive in vitro profile of the agent's efficacy and mechanism of action, guiding further preclinical development.

References

Application Notes and Protocols for Efficacy Studies of Anticancer Agent 102 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Anticancer Agent 102" has been associated with at least two distinct investigational compounds in scientific literature. To provide accurate and actionable information, this document presents application notes and protocols for the two most prominently described agents:

-

TAS-102 (Trifluridine/Tipiracil): An oral nucleoside analog combination agent.

-

This compound (Tetracaine Derivative): A novel synthetic compound derived from tetracaine.

These notes are intended to guide researchers in designing and executing preclinical efficacy studies in appropriate animal models.

Part 1: TAS-102 (Trifluridine/Tipiracil)

Application Notes

TAS-102 is an oral combination anticancer agent consisting of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[1][2][3] The primary mechanism of action of FTD is its incorporation into DNA, leading to DNA dysfunction and strand breaks.[1][3] TPI enhances the bioavailability of FTD by preventing its degradation. TAS-102 has demonstrated efficacy in preclinical models of colorectal and gastric cancer, including those resistant to 5-fluorouracil (5-FU).

Mechanism of Action: The primary cytotoxic effect of TAS-102, when administered in a twice-daily oral dosing schedule, is attributed to the incorporation of FTD into the DNA of cancer cells. This leads to DNA damage and subsequent cell death. A secondary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis, although this is considered less clinically relevant with the oral dosing schedule.

Signaling Pathway Diagram: TAS-102 Mechanism of Action

Caption: Mechanism of action of TAS-102.

Data Presentation: TAS-102 Efficacy in Xenograft Models

Table 1: Antitumor Efficacy of TAS-102 in Various Human Cancer Xenografts

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | FTD Incorporation in DNA (relative units) |

| DLD-1 | Colorectal | 150 mg/kg/day, p.o., BID, 14 days | 7.3 | 13.9 |

| HT-29 | Colorectal | 150 mg/kg/day, p.o., BID, 14 days | 17.2 | 13.8 |

| HCT116 | Colorectal | 150 mg/kg/day, p.o., BID, 14 days | 47.6 | 16.5 |

| KM20C | Colorectal | 150 mg/kg/day, p.o., BID, 14 days | 70.5 | 22.0 |

| Lu-134 | Small Cell Lung | 150 mg/kg/day, p.o., BID, 14 days | 75.8 | 21.8 |

| Data synthesized from preclinical studies. p.o. = oral administration, BID = twice daily. |

Table 2: Survival Analysis in a Peritoneal Dissemination Model (KM20C)

| Treatment Group | Dosing Schedule | Median Survival Time (days) | Increase in Lifespan (%) |

| Control (Vehicle) | 0.5% HPMC, p.o., BID, 28 days | 38 | - |

| TAS-102 | 150 mg/kg/day, p.o., BID, 28 days | 70 | 86.7 |

| S-1 (Control) | 8.3 mg/kg/day, p.o., QD, 28 days | 44 | 17.3 |

| Data from a study on mice with implanted KM20C xenografts. HPMC = hydroxypropyl methylcellulose, QD = once daily. |

Experimental Protocols: TAS-102

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model

-

Animal Model:

-

Use immunodeficient mice such as athymic nude or SCID mice, 6-8 weeks of age.

-

Acclimatize animals for at least one week before the experiment.

-

-

Cell Culture and Implantation:

-

Culture human colorectal cancer cells (e.g., HCT116, HT-29) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile medium like PBS or a mixture with Matrigel.

-

Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group is recommended).

-

-

Dosing and Administration:

-

Vehicle Control: Prepare a 0.5% solution of hydroxypropyl methylcellulose (HPMC) in sterile water.

-

TAS-102 Formulation: Prepare a suspension of TAS-102 in the 0.5% HPMC vehicle.

-

Administration: Administer TAS-102 orally (p.o.) via gavage at a dose of 150 mg/kg/day, divided into two doses (75 mg/kg each) approximately 6-8 hours apart, for 14 or 28 days. The control group receives the vehicle on the same schedule.

-

-

Efficacy Endpoints and Data Collection:

-

Continue to measure tumor volume and body weight 2-3 times weekly.

-

The primary endpoint is tumor growth inhibition (TGI).

-

A secondary endpoint can be the time for tumors to reach a predetermined size.

-

At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Part 2: this compound (Tetracaine Derivative)

Application Notes

This "this compound" is a novel synthetic hydrazide-hydrazone derivative of tetracaine. In vitro studies have shown its potential as an anticancer agent, particularly against colon (Colo-205) and liver (HepG2) cancer cell lines. Its primary mechanism of action is the induction of apoptosis.

Mechanism of Action: This agent has been shown to induce apoptosis through the modulation of the PI3K/PTEN signaling pathway. It downregulates the expression of PI3K and upregulates the tumor suppressor PTEN. This leads to the activation of pro-apoptotic proteins like Bax and Caspase-3, ultimately resulting in programmed cell death.

Signaling Pathway Diagram: Tetracaine Derivative Mechanism of Action

Caption: PI3K/PTEN signaling pathway affected by the tetracaine derivative.

Data Presentation: Tetracaine Derivative In Vitro Activity

Table 3: In Vitro Cytotoxicity (IC₅₀) of a Tetracaine Derivative

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| Colo-205 | Colon Carcinoma | 24 | 299.4 |

| HepG2 | Hepatocellular Carcinoma | 48 | 20.8 |

| Data from in vitro studies on compound 2s, a tetracaine derivative. IC₅₀ represents the concentration required to inhibit 50% of cell growth. |

Experimental Protocols: Tetracaine Derivative

Protocol 2: Subcutaneous Liver Cancer Xenograft Model

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude, NOD/SCID), 6-8 weeks of age.

-

Acclimatize animals for at least one week.

-

-

Cell Culture and Implantation:

-

Culture human hepatocellular carcinoma cells (e.g., HepG2) under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to improve tumor take rate.

-

Inject 1-5 x 10^6 cells in a 100-200 µL volume subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth with calipers 2-3 times per week.

-

Calculate tumor volume: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

-

Dosing and Administration (Hypothetical Dosing Regimen):

-

Vehicle Control: Prepare a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

-

Agent Formulation: Dissolve the tetracaine derivative in the vehicle to the desired concentration.

-

Administration: Based on typical preclinical studies, a starting dose could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection daily or on a 5-day on, 2-day off schedule. Dose-ranging studies are essential to determine the optimal therapeutic dose and to assess toxicity.

-

-

Efficacy Endpoints and Data Collection:

-

Measure tumor volume and body weight 2-3 times weekly.

-

Primary endpoint: Tumor growth inhibition.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft efficacy study.

Caption: General experimental workflow for an in vivo xenograft efficacy study.

References

- 1. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Formulation of Anticancer Agent 102

For Research Use Only

Introduction

Anticancer agent 102 is a novel synthetic derivative of tetracaine with demonstrated anti-cancer activity.[1] Preclinical data indicate that it induces apoptosis in cancer cell lines.[1] Mechanistic studies have shown that this compound modulates the PI3K/PTEN signaling pathway, leading to the upregulation of FoxO1 and downregulation of PI3K and FoxO3a.[1] Furthermore, it has been observed to upregulate Bax expression, suggesting a role in the intrinsic apoptotic pathway.[1]

These application notes provide detailed protocols for the preparation of this compound formulations suitable for preclinical in vitro and in vivo evaluation. The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Data Presentation

Table 1: Formulation Characteristics of this compound

| Parameter | Formulation A (In Vitro) | Formulation B (In Vivo) |

| Vehicle | Dimethyl Sulfoxide (DMSO) | 20% Solutol HS 15 in Saline |

| Concentration | 10 mM Stock Solution | 5 mg/mL Suspension |

| Appearance | Clear, colorless solution | Homogeneous, milky white suspension |

| pH | 7.2 - 7.6 | 6.8 - 7.4 |

| Sterility | Filter-sterilized (0.22 µm) | Terminally sterilized (Autoclave) |

| Storage | -20°C, protected from light | 2-8°C, protected from light |